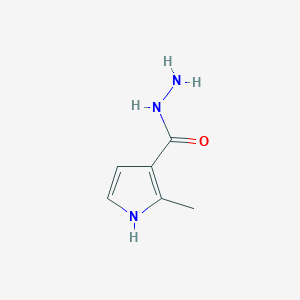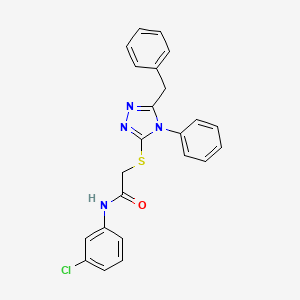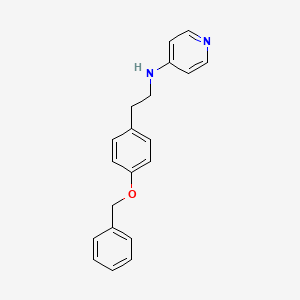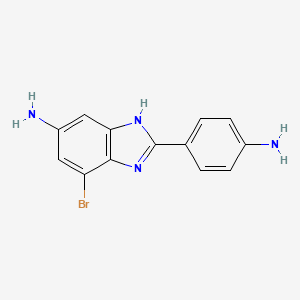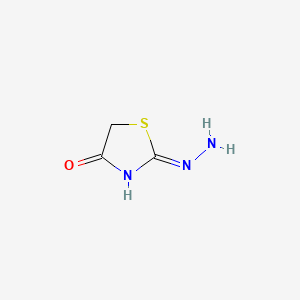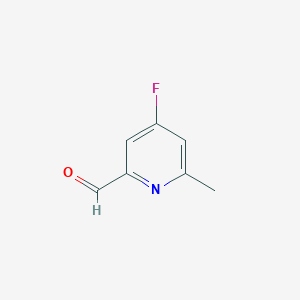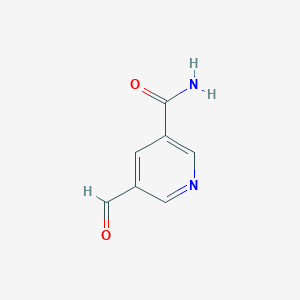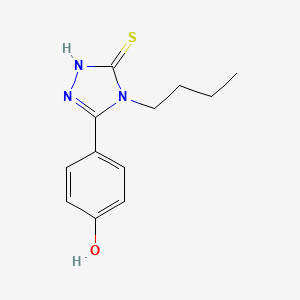
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is an organic compound that belongs to the class of purines. Purines are heterocyclic aromatic organic compounds that consist of a pyrimidine ring fused to an imidazole ring. This compound is known for its biochemical significance and is often used in research related to proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal typically involves the reaction of adenine derivatives with various aldehydes under controlled conditions. One common method involves the use of high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound . The reaction conditions often include the use of solvents like n-hexane, ethanol, and water in specific ratios to optimize the yield and purity of the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of automated chromatography systems and advanced purification techniques would be essential for industrial-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different purine derivatives.
Reduction: Reduction reactions can yield various reduced forms of the compound.
Substitution: The amino group at position 6 can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various purine derivatives, which can have different biochemical properties and applications.
Wissenschaftliche Forschungsanwendungen
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other purine derivatives.
Biology: Studied for its role in nucleotide metabolism and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a biochemical marker in various diseases.
Industry: Utilized in the development of biochemical assays and diagnostic tools
Wirkmechanismus
The mechanism of action of 3-(6-Amino-9H-purin-9-yl)-2-oxopropanal involves its interaction with various enzymes and molecular targets. It is known to interact with adenosine deaminase, which plays a crucial role in purine metabolism . The compound can inhibit or activate specific pathways depending on its concentration and the presence of other biochemical factors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2S,3R)-3-(6-amino-9H-purin-9-yl)nonan-2-ol: This compound also belongs to the class of 6-aminopurines and shares similar biochemical properties.
Sinefungin: Another purine derivative with significant biochemical applications.
Uniqueness
3-(6-Amino-9H-purin-9-yl)-2-oxopropanal is unique due to its specific structure, which allows it to participate in a wide range of biochemical reactions. Its ability to interact with various enzymes and molecular targets makes it a valuable compound in scientific research.
Eigenschaften
Molekularformel |
C8H7N5O2 |
|---|---|
Molekulargewicht |
205.17 g/mol |
IUPAC-Name |
3-(6-aminopurin-9-yl)-2-oxopropanal |
InChI |
InChI=1S/C8H7N5O2/c9-7-6-8(11-3-10-7)13(4-12-6)1-5(15)2-14/h2-4H,1H2,(H2,9,10,11) |
InChI-Schlüssel |
CASDGBQEPAHFTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


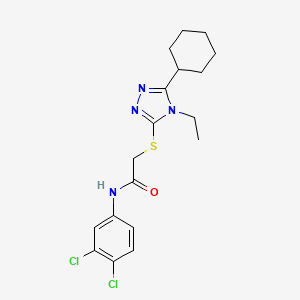
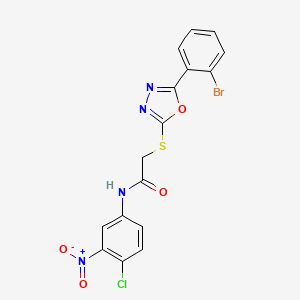
![(3,4-Dihydro-2H-benzo[b][1,4]dioxepin-3-yl)methanamine hydrochloride](/img/structure/B11770578.png)
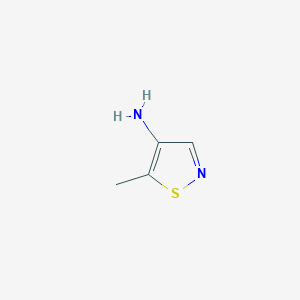
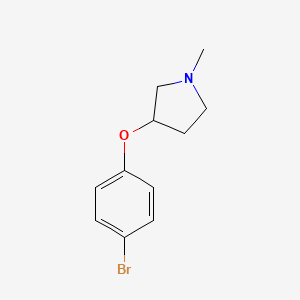
![N-Ethyl-N-methylbenzo[b]thiophen-2-amine](/img/structure/B11770592.png)
